molecular formula C13H19FN2O2 B2661659 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea CAS No. 1797892-11-5

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea

Cat. No. B2661659
CAS RN: 1797892-11-5
M. Wt: 254.305
InChI Key: VKZLWKZWCAYPOR-UHFFFAOYSA-N
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Description

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly known as "FMe-DU" and is used as a tool compound in various biochemical and physiological studies.

Scientific Research Applications

Cholesterol Absorption Inhibition

Research on compounds structurally related to 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea has shown potential in inhibiting cholesterol absorption. For instance, a study on SCH 58235, a compound with similar structural features, demonstrated significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model, highlighting its potential as an orally active inhibitor of cholesterol absorption (Rosenblum et al., 1998).

Photorearrangements in Synthetic Chemistry

Another area of interest involves base-induced photorearrangements, where compounds with structural similarities are used to synthesize unsymmetrical naphthalenes through a novel method. This technique could be relevant for the development of new synthetic pathways or the production of specialized organic molecules (Ho et al., 2011).

Catalysis and Reaction Optimization

Compounds with isopropyl groups and specific functional modifications have been explored for their catalytic properties, especially in direct amide formation between carboxylic acids and amines. Such research suggests potential applications in catalysis and reaction optimization, where the structural features of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea could be leveraged to enhance reactivity or selectivity (Arnold et al., 2008).

Advanced Material Synthesis

The synthesis and copolymerization of novel fluoro and oxy ring-disubstituted compounds, including those with isopropyl phenylcyanoacrylates, indicate applications in advanced materials science. These compounds have been used to create polymers with specific properties, suggesting that similar compounds could be utilized in developing new materials with tailored characteristics (Krause et al., 2019).

Fluorination and Functionalization Techniques

Research has also focused on the development of fluorination techniques and the functionalization of organic molecules, where specific fluorophenols and fluoromethylphenols have been used as substrates for site-selective metalation reactions. Such studies could point towards applications of 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-isopropylurea in medicinal chemistry and the synthesis of fluorinated organic compounds, which are of significant interest due to their pharmaceutical properties (Marzi et al., 2001).

properties

IUPAC Name

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-9(2)16-13(17)15-8-12(18-3)10-5-4-6-11(14)7-10/h4-7,9,12H,8H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZLWKZWCAYPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CC(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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